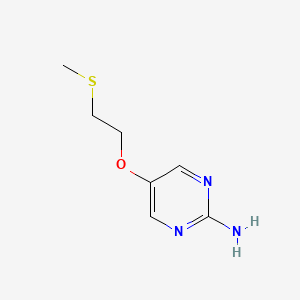

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Description

BenchChem offers high-quality 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylsulfanylethoxy)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-12-3-2-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXBGPBKYUSLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCOC1=CN=C(N=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Abstract

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical guide for its synthesis, designed for researchers and professionals in drug development. We present a robust and well-documented synthetic pathway, grounded in established chemical principles. This guide offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization methodologies. The proposed synthesis prioritizes efficiency and scalability, relying on readily accessible starting materials and well-understood reaction classes, such as the Williamson ether synthesis. Each step is supported by authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, dictates the overall synthetic strategy. The primary disconnection point is the ether linkage at the C5 position of the pyrimidine ring. This bond can be logically formed through a nucleophilic substitution reaction.

This analysis reveals two primary precursor molecules:

-

An electrophile: A 2-aminopyrimidine ring activated at the 5-position, such as 2-amino-5-hydroxypyrimidine.

-

A nucleophile: The alkoxide derived from the 2-(methylthio)ethanol side chain.

This approach simplifies the synthesis into the preparation of a key intermediate, 2-amino-5-hydroxypyrimidine, followed by a classical Williamson ether synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed forward synthesis is a two-step process starting from commercially available 2-amino-5-bromopyrimidine.

Physicochemical properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted 2-aminopyrimidine, its scaffold is recognized as a privileged structure, particularly in the development of kinase inhibitors.[1][2] Understanding its physicochemical profile—including ionization constant (pKa), lipophilicity (LogP), and solubility—is paramount for predicting its pharmacokinetic behavior and suitability as a drug candidate.[3][4]

While publicly available experimental data for this specific molecule is limited, this document serves as a robust framework for its characterization. It synthesizes foundational knowledge of pyrimidine derivatives with field-proven, detailed experimental protocols for determining these critical parameters. By explaining the causality behind methodological choices and providing self-validating workflows, this guide is an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrimidine-based therapeutic agents.

Introduction: The 2-Aminopyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a foundational heterocyclic motif in nature and medicine, forming the core of nucleobases and a wide array of therapeutic agents.[1] Within this class, the 2-aminopyrimidine core has emerged as a cornerstone in modern drug design. It is adept at mimicking the hydrogen bonding pattern of the adenine base in ATP, enabling it to effectively bind to the ATP-binding site of protein kinases and inhibit their function.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, making such inhibitors highly valuable.

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine (Figure 1) incorporates this critical 2-amino group along with an ether and a methylthio moiety. These substituents are expected to significantly influence its molecular properties, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the theoretical grounding and practical methodologies required to fully characterize this promising molecule.

Figure 1: Chemical Structure of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Caption: 2D structure of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine.

Core Molecular and Structural Properties

The fundamental identifiers and computed properties of the molecule are summarized below. These data serve as the starting point for all experimental and theoretical assessments.

| Property | Value | Source |

| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [5] |

| CAS Number | 1006599-54-7 | [5][6] |

| Molecular Formula | C₇H₁₁N₃OS | [5][6] |

| Molecular Weight | 185.25 g/mol | [5][6][7] |

| Canonical SMILES | CSCCOC1=CN=C(N=C1)N | [5] |

| InChIKey | PZXBGPBKYUSLBG-UHFFFAOYSA-N | [5] |

Experimental Determination of Physicochemical Properties

Direct experimental values for 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine are not extensively documented in peer-reviewed literature. Therefore, this section focuses on the authoritative, validated protocols required for their determination.

Ionization Constant (pKa)

Scientific Rationale: The pKa value is critical as it dictates the charge state of the molecule at a given pH.[8] This influences solubility, membrane permeability, and binding interactions with biological targets.[4] For this molecule, the primary sites of protonation are the two pyrimidine ring nitrogens and the exocyclic 2-amino group. Determining their respective pKa values is essential for understanding its behavior at physiological pH (approx. 7.4).

Methodology: pKa Determination via RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a robust and high-throughput method for pKa determination, requiring minimal sample and being tolerant of impurities.[4] The principle relies on the fact that the neutral and ionized forms of a compound exhibit different retention times on a reverse-phase column.[4]

Experimental Protocol:

-

Preparation of Buffers: Prepare a series of mobile phase buffers across a wide pH range (e.g., from pH 2.0 to 12.0 in 0.5 pH unit increments). Ensure consistent ionic strength across all buffers.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol) at approximately 1 mg/mL.

-

Chromatographic System:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol).

-

Detection: UV-Vis detector set to a wavelength of maximum absorbance for the compound.

-

-

Isocratic Elution: For each pH buffer, perform a series of isocratic runs with varying concentrations of the organic modifier (e.g., 30%, 40%, 50%).[4]

-

Data Acquisition: Record the retention time (t_R) for the compound under each condition. Calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Data Analysis:

-

For each pH, extrapolate the retention factors to 0% organic modifier to obtain k_w.

-

Plot the logarithm of k_w against the mobile phase pH.

-

Fit the resulting data to a sigmoidal curve. The inflection point(s) of the curve correspond to the pKa value(s) of the compound.

-

Caption: Experimental workflow for pKa determination using RP-HPLC.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity is a key determinant of a drug's ADME properties, including its ability to cross cell membranes. It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized forms.

Methodology: Lipophilicity Determination via RP-HPLC

Similar to pKa determination, RP-HPLC provides a rapid and reliable measure of lipophilicity, which is correlated with the compound's retention time on a hydrophobic C18 column.[4]

Experimental Protocol:

-

System Setup: Use the same RP-HPLC system as for pKa analysis.

-

Mobile Phase: Prepare an isocratic mobile phase of a specific buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄ determination) and an organic modifier (e.g., Methanol).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times under the same isocratic conditions.

-

Sample Analysis: Inject the sample of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and record its retention time.

-

Data Analysis:

-

Calculate the retention factor (k) for the standards and the sample.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.

-

Determine the LogP (or LogD) of the target compound by interpolating its log(k) value onto the calibration curve.

-

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, affecting formulation, bioavailability, and administration routes.[3] Determining this property early is crucial.

Methodology: Kinetic Solubility Assay using Nephelometry

This is a high-throughput method that measures the precipitation of a compound as it is added from a DMSO stock solution into an aqueous buffer.

Experimental Protocol:

-

Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate: In a 96-well or 384-well plate, add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Use a liquid handler to serially dilute the DMSO stock solution directly into the aqueous buffer wells. This creates a gradient of compound concentrations.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Measure the turbidity (light scattering) in each well using a nephelometer.

-

Data Analysis: The concentration at which a sharp increase in turbidity is observed is defined as the kinetic solubility limit.

Caption: Workflow for a plate-based kinetic solubility assay.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is essential to confirm the chemical identity and purity of a synthesized batch of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Based on its structure and data from related pyrimidine derivatives, the following spectral characteristics are anticipated.[9][10][11]

-

¹H-NMR Spectroscopy:

-

Pyrimidine Protons: Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).

-

Amino Protons: A broad singlet (δ 5.0-7.0 ppm, exchangeable with D₂O) corresponding to the -NH₂ group.

-

Ethoxy Protons: Two triplets in the aliphatic region (δ 3.5-4.5 ppm) for the two -CH₂- groups of the ethoxy chain.

-

Methylthio Protons: A sharp singlet (δ 2.0-2.5 ppm) for the S-CH₃ group.

-

-

¹³C-NMR Spectroscopy:

-

Signals in the aromatic region (δ 150-165 ppm) for the pyrimidine ring carbons.

-

Signals for the aliphatic carbons of the ethoxy chain (δ 60-70 ppm) and the methylthio group (δ 15-20 ppm).

-

-

FT-IR Spectroscopy:

-

N-H Stretch: Broad absorption bands around 3100-3400 cm⁻¹ from the primary amine.

-

C=N and C=C Stretch: Sharp absorptions in the 1550-1650 cm⁻¹ region characteristic of the pyrimidine ring.

-

C-O Stretch: A strong absorption band around 1050-1150 cm⁻¹ from the ether linkage.

-

-

Mass Spectrometry (MS):

-

The primary use is to confirm the molecular weight. An ESI-MS spectrum in positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 186.25.

-

Plausible Synthetic Pathway

While multiple synthetic routes are possible, a common and efficient method for constructing 2-aminopyrimidines involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor.[2] A plausible route would start from a dichlorinated pyrimidine, allowing for sequential and regioselective introduction of the required functional groups.

Caption: A plausible synthetic workflow for the target compound.

Conclusion

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is a molecule with significant potential in medicinal chemistry, built upon the privileged 2-aminopyrimidine scaffold. Its ultimate utility as a therapeutic agent is intrinsically linked to its physicochemical properties. This guide establishes a comprehensive framework for the empirical determination of its pKa, lipophilicity, and solubility through validated, high-throughput methodologies. The outlined spectroscopic benchmarks and synthetic strategies further equip researchers with the necessary tools for its synthesis and characterization. By systematically applying these protocols, drug discovery teams can accurately profile this compound, enabling informed decisions in the progression toward novel therapeutics.

References

- Benchchem.

- Henchoz, Y., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Anal Bioanal Chem, 394(3), 707-29.

- National Center for Biotechnology Information. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.

- ResearchGate.

- ResearchGate.

- Pacific BioLabs. Physicochemical Properties.

- Macedonian Pharmaceutical Bulletin. (2020).

- Books. Chapter 8: UHPLC for the Determination of Physicochemical Parameters in Drug Discovery.

- Open Access eBooks.

- University of Basrah. (2024).

- Benchchem.

- National Center for Biotechnology Information. (n.d.). 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. PubChem.

- Benchchem. Physicochemical Properties of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide.

- Smolecule. Buy 5-Ethoxy-2-(methylthio)-4-pyrimidinamine.

- ChemUniverse. 5-(2-(METHYLTHIO)ETHOXY)PYRIMIDIN-2-AMINE [P40646].

- National Center for Biotechnology Information. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. NIH.

- ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- National Center for Biotechnology Information. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry, 55, 7849-7861. 0XBrU=)

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Buy 5-Ethoxy-2-(methylthio)-4-pyrimidinamine [smolecule.com]

- 8. openaccessebooks.com [openaccessebooks.com]

- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of intensive research.[2] The precise structural characterization of novel pyrimidine derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines.[3][4]

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of a specific pyrimidine derivative, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine . This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for the application of modern spectroscopic techniques. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of unambiguous and reliable structural data.

The target molecule, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, possesses a unique combination of functional groups, including a primary amine, an ether linkage, and a thioether, all attached to a central pyrimidine ring. The elucidation of its structure requires a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

| Property | Value | Source |

| Molecular Formula | C7H11N3OS | [5] |

| Molecular Weight | 185.25 g/mol | [5][6] |

| IUPAC Name | 5-(2-methylsulfanylethoxy)pyrimidin-2-amine | [5] |

| CAS Number | 1006599-54-7 | [6] |

Visualizing the Elucidation Workflow

A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of a novel compound. The following diagram illustrates the integrated approach, where data from multiple spectroscopic techniques are synthesized to build a complete structural picture.

Caption: Predicted major fragmentation pathways for 5-(2-(methylthio)ethoxy)pyrimidin-2-amine in ESI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 186.06) to induce fragmentation and obtain a detailed fragmentation spectrum. This is crucial for confirming the connectivity of the different structural motifs.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. [7]

Expected FTIR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3250 | Primary Amine (-NH₂) | N-H stretch (two bands expected) [8][9] |

| 2950-2850 | Alkyl C-H | C-H stretch |

| 1650-1580 | Primary Amine (-NH₂) | N-H bend [8] |

| ~1600 | Pyrimidine Ring | C=N and C=C stretches |

| 1250-1020 | Ether (C-O) & Amine (C-N) | C-O and C-N stretches [7][8] |

Experimental Protocol for FTIR Analysis

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber.

-

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of 5-(2-(methylthio)ethoxy)pyrimidin-2-amine is a process of synergistic data interpretation. The molecular weight and formula are definitively established by high-resolution mass spectrometry. FTIR spectroscopy provides rapid confirmation of the key functional groups. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, and HSQC, provides the unambiguous evidence required to piece together the molecular puzzle, confirming the precise connectivity of every atom. This integrated and methodical approach, grounded in the principles of each analytical technique, ensures the highest level of confidence in the final structural assignment, a critical step in the advancement of research and development in the pharmaceutical sciences.

References

-

How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution - ResearchGate. Available at: [Link]

-

NMR Spectroscopy - MSU chemistry. Available at: [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

NMR spectroscopy - An Easy Introduction - Chemistry Steps. Available at: [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. Available at: [Link]

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. Available at: [Link]

-

MASS SPECTRUM OF ETHERS - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]

-

Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes. Available at: [Link]

-

Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents - International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. Available at: [Link]

-

Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR - SciSpace. Available at: [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti - YouTube. Available at: [Link]

-

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine - PubChem. Available at: [Link]

-

18.9: Spectroscopy of Ethers - Chemistry LibreTexts. Available at: [Link]

-

IR: amines. Available at: [Link]

-

Mass Spectrometry of Aliphatic Ethers - YouTube. Available at: [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

5-(2-(METHYLTHIO)ETHOXY)PYRIMIDIN-2-AMINE [P40646] - ChemUniverse. Available at: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. scispace.com [scispace.com]

- 5. 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemuniverse.com [chemuniverse.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental six-membered heterocyclic scaffold, is a cornerstone of medicinal chemistry.[1] Its presence in the essential building blocks of life—nucleic acids (cytosine, thymine, and uracil) and vitamin B1—underscores its profound biological relevance.[1][2] This inherent biocompatibility, coupled with its synthetic tractability, has established pyrimidine as a "privileged scaffold" in drug discovery, leading to a vast and ever-expanding portfolio of therapeutic agents with a remarkable breadth of biological activities.[3] This technical guide provides a comprehensive exploration of the significant biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. We will traverse the landscape of their applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, offering field-proven insights and detailed protocols to empower researchers in the quest for novel therapeutics.

The Anticancer Potential of Pyrimidine Derivatives: Targeting the Engines of Malignancy

The fight against cancer has been significantly advanced by the development of pyrimidine-based therapeutics. These compounds exert their effects through a variety of mechanisms, often targeting the very machinery that cancer cells co-opt for their uncontrolled proliferation and survival.[4][5]

Mechanisms of Anticancer Activity

Pyrimidine derivatives employ a multi-pronged approach to combat cancer, with two of the most prominent strategies being the inhibition of critical enzymes involved in nucleotide synthesis and the blockade of aberrant signaling pathways driven by kinases.

-

Inhibition of Thymidylate Synthase (TS): Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[6] By inhibiting TS, pyrimidine derivatives starve cancer cells of a crucial building block for DNA synthesis, leading to cell cycle arrest and apoptosis.[6] 5-Fluorouracil (5-FU), a long-standing and effective anticancer drug, is a classic example of a pyrimidine analog that targets TS.[7]

-

Inhibition of Kinases: Many cancers are driven by the hyperactivity of protein kinases, which act as molecular switches in signaling pathways that control cell growth, proliferation, and survival. Pyrimidine-based compounds have been successfully designed to act as potent kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to constitutive signaling and tumor growth.[8][9] Pyrimidine derivatives can competitively bind to the ATP-binding pocket of EGFR, preventing its activation and downstream signaling.[10]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors of CDKs can halt the cell cycle, preventing cancer cell division.[9]

-

BCR-ABL Inhibition: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Phenylamino-pyrimidine derivatives like imatinib have revolutionized CML treatment by targeting this oncoprotein.[11]

-

Signaling Pathway Visualization: EGFR Inhibition

Caption: A general workflow for the development of pyrimidine-based antimicrobial agents.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyrido[2,3-d]pyrimidine | Compound 5b | Staphylococcus aureus | 0.48 - 3.91 | [12] |

| Pyrido[2,3-d]pyrimidine | Compound 5c | Escherichia coli | 0.48 - 3.91 | [12] |

| Pyrrolo[2,3-d]pyrimidine | Bromo derivative | Staphylococcus aureus | 8 | [13] |

| Imidazo[1,2-a]pyrimidine | Compound 3j | Candida albicans | 2.5 | [14] |

| Pyrimidine Nucleoside | Compound 4 | Bacillus subtilis | Varies | [15] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method is a qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Principle: A paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with the test bacterium. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will appear around the disk.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from a pure culture.

-

Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

-

-

Disk Application:

-

Aseptically place antimicrobial-impregnated paper disks onto the inoculated agar surface.

-

Ensure the disks are at least 24 mm apart.

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Zone of Inhibition Measurement:

-

After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters using a ruler or caliper.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

-

Antiviral Efficacy of Pyrimidine Derivatives: Combating Viral Infections

Pyrimidine derivatives, particularly nucleoside analogs, have a long and successful history in antiviral therapy. They are effective against a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). [16][17][18]

Mechanism of Antiviral Action

The primary mechanism of action for most antiviral pyrimidine nucleoside analogs involves their interference with viral nucleic acid synthesis.

-

Chain Termination: After being phosphorylated to their triphosphate form by viral and/or cellular kinases, these analogs are incorporated into the growing viral DNA or RNA chain by viral polymerases. Lacking the 3'-hydroxyl group necessary for the addition of the next nucleotide, they act as chain terminators, halting viral replication.

-

Inhibition of Viral Polymerases: The triphosphate forms of these analogs can also act as competitive inhibitors of viral DNA or RNA polymerases, further disrupting viral replication.

Quantitative Data: In Vitro Antiviral Activity

The antiviral activity of a compound is often expressed as the effective concentration 50 (EC50), which is the concentration of the drug that inhibits viral replication by 50%.

| Compound Class | Derivative Example | Virus | EC50 (µg/mL) | Reference(s) |

| Pyrimidine Nucleoside Analog | 5-Bromocytosine derivative | DNA viruses | Active | [19] |

| Pyrimidine Nucleoside Analog | PMEDAP | HSV-1, HSV-2, VZV | 0.07 - 2 | [19] |

| Pyrimidine Nucleoside Analog | 2-Amino-6-chloropurine derivative | CMV, VZV | 0.006 - 0.3 | [19] |

| Pyrimido[4,5-d]pyrimidine | Compound 7a | HCoV-229E | Potent | [20] |

| Pyrimidine Glycoside | Compound 76 | HBV | Moderate | [17] |

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. An overlay of semi-solid medium is added to restrict the spread of the virus, resulting in the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock.

-

Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Compound Treatment and Overlay:

-

Prepare serial dilutions of the pyrimidine derivative in an overlay medium (e.g., medium containing 0.5% agarose or methylcellulose).

-

After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

-

Include a virus control (no compound) and a cell control (no virus).

-

-

Incubation:

-

Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Stain the cells with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.

-

Anti-inflammatory Properties of Pyrimidine Derivatives: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response. [3][21][22]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of pyrimidine derivatives are largely attributed to their ability to inhibit enzymes involved in the production of pro-inflammatory mediators.

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Pyrimidine derivatives can selectively inhibit COX-2, reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. [23][24]* Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory mediators. Some pyrimidine derivatives have been shown to inhibit LOX activity. [25]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference(s) |

| Pyrido[2,3-d]pyrimidine | Compound 2a | Lipoxygenase | 42 | [25] |

| Pyrido[2,3-d]pyrimidine | Compound 2f | Lipoxygenase | 47.5 | [25] |

| Pyrimidine Derivative | Compound L1 | COX-2 | Selective | [23] |

| Pyrimidine Derivative | Compound L2 | COX-2 | Selective | [23] |

| Pyrazolo[3,4-d]pyrimidine | Compound 4 | Not Specified | Active | [22] |

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay is based on the colorimetric or fluorometric detection of the peroxidase activity of the COX enzyme. The peroxidase component of COX catalyzes the oxidation of a chromogenic or fluorogenic substrate in the presence of prostaglandin G2 (PGG2), the intermediate product of the cyclooxygenase reaction.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer containing Tris-HCl, hematin (a cofactor), and a substrate such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Reconstitute the purified COX-2 enzyme.

-

Prepare a solution of arachidonic acid, the substrate for the cyclooxygenase reaction.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test pyrimidine derivative at various concentrations.

-

Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (no inhibitor).

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Signal Detection:

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Cardiovascular Effects of Pyrimidine Derivatives: A Focus on Calcium Channel Blockade

Pyrimidine derivatives have also found application in the treatment of cardiovascular diseases, primarily as calcium channel blockers. [26][27]

Mechanism of Action: Calcium Channel Blockade

Voltage-gated L-type calcium channels are crucial for the contraction of vascular smooth muscle and cardiac muscle. By blocking these channels, pyrimidine derivatives inhibit the influx of calcium ions, leading to:

-

Vasodilation: Relaxation of vascular smooth muscle, resulting in a decrease in blood pressure.

-

Negative Inotropic Effect: A reduction in the force of cardiac contraction.

Quantitative Data: In Vitro Cardiovascular Activity

| Compound Class | Derivative Example | Target | IC50 | Reference(s) |

| Dihydropyrimidine | Compound 7 | Calcium Channel | 12 nM | [28] |

| Dihydropyrimidine | SQ 32,547 | Calcium Channel | 5.5 nM | [29] |

| Dihydropyrimidine | SQ 32,926 | Calcium Channel | 8.1 nM | [29] |

| Pyrimidine Derivative | Compound 8c | Calcium Channel | ~19 µg/mL | |

| Pyrimidine Derivative | Compound 9c | Calcium Channel | ~19 µg/mL |

Experimental Protocol: In Vitro Calcium Channel Blocker Assay

This assay assesses the ability of a compound to block calcium influx through L-type calcium channels in a cell-based system.

Principle: Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye. The cells are then depolarized to open the calcium channels, leading to an influx of calcium and an increase in fluorescence. A calcium channel blocker will inhibit this increase in fluorescence in a dose-dependent manner.

Step-by-Step Methodology:

-

Cell Culture and Dye Loading:

-

Culture a suitable cell line (e.g., vascular smooth muscle cells or a cell line engineered to express L-type calcium channels) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

-

Compound Incubation:

-

Add the test pyrimidine derivative at various concentrations to the wells and incubate for a specific period.

-

-

Depolarization and Fluorescence Measurement:

-

Initiate calcium influx by adding a depolarizing agent (e.g., a high concentration of potassium chloride) to the wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the increase in fluorescence for each well.

-

Determine the percentage of inhibition of the calcium influx for each concentration of the compound relative to the control (no compound).

-

Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.

-

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the fine-tuning of biological activity through chemical modification, leading to the development of compounds with high potency and selectivity for a wide range of molecular targets. The ongoing exploration of novel pyrimidine derivatives, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs across a spectrum of diseases. As our knowledge of disease biology expands and new targets are identified, the privileged pyrimidine core will undoubtedly remain at the forefront of drug discovery and development for the foreseeable future.

References

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

EGFR enzyme IC50 values for lead compound 1 and its analogues. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Antiviral activities of pyrimidine nucleoside analogues: some structure - PubMed. (1990). PubMed. Retrieved January 2, 2026, from [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). ACS Publications. Retrieved January 2, 2026, from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). MDPI. Retrieved January 2, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. Retrieved January 2, 2026, from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Retrieved January 2, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved January 2, 2026, from [Link]

-

Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

-

Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

pyrimidine derivatives with antiviral activity A series of Substituted... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). PubMed. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PubMed Central. Retrieved January 2, 2026, from [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]

-

Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32547 and SQ 32926 [correction of SQ 32946]. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 2, 2026, from [Link]

-

Pyrimidine-derived cardiovascular agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

MIC values for compounds 7, 9, and 14. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). PubMed. Retrieved January 2, 2026, from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. (2022). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2023). PubMed. Retrieved January 2, 2026, from [Link]

-

Minimum inhibitory concentration (MIC) values (µg/mL) of the tested compound against S. aureus and B. subtilis. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. Retrieved January 2, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijrpr.com [ijrpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsonline.com [ijpsonline.com]

- 22. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Dihydropyrimidine calcium channel blockers. 3. 3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters as orally effective antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

In Silico Screening of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico screening of the novel compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. Leveraging a structure-based virtual screening approach, we will explore its potential as a protein kinase inhibitor, a class of therapeutic agents with significant applications in oncology and other disease areas. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, step-by-step protocols. We will navigate the essential stages of in silico drug discovery, from target identification and preparation to molecular docking, and post-simulation analysis, culminating in an assessment of the compound's drug-likeness and potential toxicity profile.

Introduction: The Promise of Pyrimidine Scaffolds and In Silico Screening

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding sites of protein kinases, a family of enzymes frequently dysregulated in cancer and other proliferative diseases.[3][4] The compound of interest, 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, possesses the characteristic 2-aminopyrimidine moiety, suggesting its potential as a kinase inhibitor.

In silico screening has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate large chemical libraries and prioritize candidates for experimental validation.[5][6] By simulating the interactions between a small molecule and its biological target at an atomic level, we can predict binding affinity and mode, providing critical insights to guide lead optimization. This guide will delineate a robust in silico workflow to probe the therapeutic potential of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine.

Target Identification: Focusing on Key Protein Kinases

Given the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, we will focus our screening efforts on three well-validated oncological targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a hallmark of non-small-cell lung cancer and other malignancies.[5][7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9]

-

Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[3][10]

These kinases have been extensively studied, and numerous crystal structures are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based virtual screening.

The In Silico Screening Workflow: A Step-by-Step Guide

A successful in silico screening campaign hinges on a meticulously executed workflow. The following sections provide detailed protocols for each stage of the process.

Diagram of the In Silico Screening Workflow

Part 1: Ligand Preparation

The accurate three-dimensional representation of the ligand is paramount for successful docking. This protocol outlines the conversion of the 2D chemical structure of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine into a docking-ready 3D format.

Experimental Protocol: Ligand Preparation

-

Obtain the SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine is CSCCOC1=CN=C(N=C1)N.[11]

-

2D to 3D Conversion:

-

Utilize an online tool such as the "SMILES to Structure" converter on the Leskoff website or ChemDoodle Web Components to generate a 2D depiction from the SMILES string.[4][12]

-

Employ a molecular editor like Avogadro or an online converter to generate a 3D structure from the SMILES string.[13][14][15]

-

-

Energy Minimization:

-

The initial 3D structure is likely not in its lowest energy conformation. Perform energy minimization using a force field like MMFF94 or UFF within Avogadro or a similar program.[16][17][18] This step optimizes the bond lengths, angles, and dihedrals to achieve a more realistic and stable conformation.[19]

-

The rationale for energy minimization is to remove atomic clashes and arrive at a low-energy starting conformation for the docking simulation.[16]

-

-

File Format Conversion:

-

Save the energy-minimized structure in a suitable format for docking, such as .mol2 or .pdb.

-

Use a tool like Open Babel to convert the file to the .pdbqt format required by AutoDock Vina. This format includes atomic charges and defines rotatable bonds.

-

Part 2: Receptor Preparation

The crystal structure of the target protein obtained from the PDB often requires processing to be suitable for docking. This protocol details the necessary steps.

Experimental Protocol: Receptor Preparation

-

Protein Structure Retrieval:

-

Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB):

-

EGFR: PDB ID: 4WKQ (complexed with gefitinib, a pyrimidine-based inhibitor)[20] or 6JZ0 (complexed with a furanopyrimidine inhibitor).[12]

-

VEGFR2: PDB ID: 3VHE (complexed with a pyrrolopyrimidine inhibitor)[21][22] or 1YWN (complexed with a furo[2,3-d]pyrimidine inhibitor).[23]

-

CDK2: PDB ID: 1Y91 (complexed with a pyrazolo[1,5-a]pyrimidine inhibitor)[24][25] or 4BCP (complexed with a 2-amino-4-heteroaryl-pyrimidine inhibitor).[17]

-

-

-

Pre-processing with PyMOL or Chimera:

-

Load the PDB file into a molecular visualization program like PyMOL or UCSF Chimera.

-

Remove non-essential molecules such as water, co-factors, and any co-crystallized ligands. This is crucial as they can interfere with the docking simulation.

-

If the crystal structure contains multiple protein chains, retain only the one that is biologically relevant for the docking study.

-

-

Preparation for Docking using AutoDock Tools:

-

Load the cleaned PDB file into AutoDock Tools.

-

Add polar hydrogens to the protein, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.

-

Assign Kollman charges to the protein atoms.

-

Save the prepared receptor in the .pdbqt format.

-

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[26] This protocol uses AutoDock Vina, a widely used open-source docking program.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Grid Box Definition:

-

Define a three-dimensional grid box that encompasses the ATP-binding site of the kinase. The center and dimensions of the grid box should be chosen to cover the entire binding pocket.

-

For the selected PDB structures, the binding site can be identified based on the position of the co-crystallized inhibitor.

-

-

Configuration File:

-

Create a configuration text file that specifies the file paths for the prepared receptor and ligand (.pdbqt files), the coordinates of the center of the grid box, and its dimensions.

-

-

Running the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Vina will perform a conformational search, exploring different poses of the ligand within the binding site and scoring them based on a semi-empirical free energy force field.

-

Post-Screening Analysis: Interpreting the Results

Binding Energy and Pose Analysis

AutoDock Vina provides a ranked list of binding poses for the ligand, along with their corresponding binding affinities (in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction.[27][28]

Table 1: Representative Binding Energies of Pyrimidine Derivatives against Target Kinases

| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Thieno[2,3-d]pyrimidine | EGFR (Wild-Type) | -8.9 | [10] |

| Pyrimidine Derivative | EGFR Kinase Domain | -8.8 | [10] |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | CDK2 (1HCK) | -7.9 | [10] |

| Pyrazoline and Pyrimidine Derivatives | EGFR Kinase | -9.71 | [26] |

| Pyrimidine Derivatives | EGFR and CA IX | -10.74 | [29] |

Note: The binding energies presented are for representative compounds from the cited studies and serve as a benchmark for comparison.

Experimental Protocol: Visualization and Interaction Analysis

-

Visualize Docked Poses:

-

Identify Key Interactions:

-

Analyze the top-ranked poses to identify key molecular interactions, such as:

-

Hydrogen bonds: These are crucial for the specificity and stability of protein-ligand binding.

-

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor.

-

Pi-stacking: Interactions between aromatic rings.

-

-

For kinase inhibitors, hydrogen bonding with the "hinge region" of the ATP-binding site is a critical determinant of binding.

-

ADMET Prediction: Assessing Drug-Likeness and Toxicity

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][21] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.

Key ADMET Parameters and Their Interpretation:

-

Lipinski's Rule of Five: A set of guidelines to evaluate the drug-likeness of a compound and its potential for good oral bioavailability.[2][5][6][24][32] The rules are:

-

Molecular weight ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

-

-

Aqueous Solubility (LogS): Predicts the solubility of the compound in water. Poor solubility can lead to poor absorption.

-

hERG Inhibition: Predicts the potential for the compound to block the hERG potassium channel, which can lead to cardiotoxicity.[1][33][34][35][36]

-

Ames Test: Predicts the mutagenic potential of a compound.[3][7][37][38][39]

A variety of free online tools, such as SwissADME and pkCSM, can be used to predict these properties.

Table 2: Predicted ADMET Properties for a Hypothetical Pyrimidine Derivative

| Property | Predicted Value | Interpretation |

| Molecular Weight | 350 g/mol | Complies with Lipinski's rule |

| LogP | 3.5 | Complies with Lipinski's rule |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule |

| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's rule |

| Aqueous Solubility (LogS) | -4.0 | Moderately soluble |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Test | Non-mutagenic | Low risk of mutagenicity |

Signaling Pathway Context

Understanding the biological context of the target kinases is crucial for interpreting the potential downstream effects of their inhibition.

Diagram of a Simplified EGFR Signaling Pathway

Diagram of a Simplified VEGFR2 Signaling Pathway

Sources

- 1. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 8. medium.com [medium.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine | C7H11N3OS | CID 58339653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. leskoff.com [leskoff.com]

- 13. SMILES to 2D or 3D SDF/Mol Converter [biotech.fyicenter.com]

- 14. Convert SMILES to 3D structure [novoprolabs.com]

- 15. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Energy minimization on manifolds for docking flexible molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biosolveit.de [biosolveit.de]

- 20. GSRS [precision.fda.gov]

- 21. aurlide.fi [aurlide.fi]

- 22. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 25. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]

- 26. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. bioinformaticsreview.com [bioinformaticsreview.com]

- 31. researchgate.net [researchgate.net]

- 32. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 33. mdpi.com [mdpi.com]

- 34. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 35. docs.chemaxon.com [docs.chemaxon.com]

- 36. HERGAI: an artificial intelligence tool for structure-based prediction of hERG inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Integrated in silico approaches for the prediction of Ames test mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Ames test - Wikipedia [en.wikipedia.org]

- 39. youtube.com [youtube.com]

An In-depth Technical Guide to Predicting the Mechanism of Action of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine

A Senior Application Scientist's Perspective on Integrating In-Silico and Experimental Approaches for Novel Compound Characterization

Introduction

The quest for novel therapeutics is a cornerstone of modern medicine, with small molecules representing a significant portion of approved drugs. Within this landscape, heterocyclic compounds, particularly pyrimidine derivatives, have garnered substantial attention due to their diverse pharmacological activities.[1][2][3][4] The compound 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine, with its distinct pyrimidine core, presents a promising scaffold for drug discovery.[5][6] However, like many novel chemical entities, its biological targets and mechanism of action (MoA) remain uncharacterized. Elucidating the MoA is a critical step in the drug development pipeline, providing the foundation for rational optimization, predicting potential toxicities, and identifying patient populations who may benefit from the therapy.[7][8]

This technical guide outlines a comprehensive, multi-faceted strategy for the prediction and validation of the MoA for 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine. By synergistically employing computational prediction and rigorous experimental validation, we can construct a robust, data-driven hypothesis of the compound's biological function. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols.

Part 1: In-Silico Prediction of Mechanism of Action

The initial phase of MoA elucidation leverages the power of computational biology to generate testable hypotheses, thereby conserving resources and guiding experimental design.[9] This in-silico approach analyzes the chemical structure of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine to predict its potential biological targets and affected pathways.

Target Prediction via Chemical Similarity and Machine Learning

The principle that structurally similar molecules often exhibit similar biological activities is a fundamental concept in medicinal chemistry.[9] We can harness this by screening large biological databases for compounds structurally related to our lead compound and identifying their known protein targets.

Workflow for Target Prediction:

-

Chemical Fingerprinting: Convert the 2D structure of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine into a numerical representation (a chemical fingerprint).

-

Database Screening: Utilize databases such as ChEMBL, PubChem, and BindingDB to search for compounds with high fingerprint similarity.

-

Target Prioritization: Compile a list of protein targets associated with the structurally similar compounds. Targets that appear frequently or are associated with high-potency compounds are prioritized.

-

Machine Learning Models: Employ pre-trained machine learning models (e.g., network-based inference methods) that predict drug-target interactions based on a combination of chemical substructures and known interaction networks.[7][10] These models can suggest targets that may not be identified by simple similarity searches alone.

Rationale: This initial step provides a broad, unbiased survey of potential targets, with a focus on those that have been previously validated for similar chemical matter. The pyrimidine scaffold is a known "privileged" structure in medicinal chemistry, frequently associated with kinase inhibition.[4][11] Therefore, it is highly probable that this analysis will implicate various protein kinases as potential targets.

Visualization of In-Silico Workflow:

Caption: Workflow for in-silico prediction of biological targets.

Molecular Docking Studies

Once a prioritized list of potential targets is generated, molecular docking can be used to predict the binding mode and estimate the binding affinity of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine to these proteins.[12][13]

Experimental Protocol: Molecular Docking

-

Protein Structure Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D conformation of 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine and assign appropriate atom types and charges.

-

Binding Site Definition: Identify the putative binding site on the target protein. For kinases, this is typically the ATP-binding pocket.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site.[9]

-

Scoring and Analysis: The docking program will calculate a "docking score" for each pose, which estimates the binding free energy. Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Rationale: Docking studies provide a structural basis for the predicted interactions. For pyrimidine-based kinase inhibitors, we would expect to see hydrogen bonding between the 2-amino group of the pyrimidine and the hinge region of the kinase domain, a common binding motif.[14] The results of this analysis can further refine our list of candidate targets.

Network Pharmacology and Pathway Analysis

To understand the broader biological context of the predicted targets, we can use network pharmacology.[13][15] This approach integrates drug-target interactions with protein-protein interaction networks and pathway databases.

Workflow for Network Pharmacology:

-

Construct a Target Network: Build a network where the nodes are the high-confidence predicted targets of our compound.

-

Network Expansion: Expand this network by adding known protein-protein interactors for each target.

-

Pathway Enrichment Analysis: Use tools like DAVID or Metascape to identify biological pathways (e.g., from KEGG or Reactome databases) that are significantly over-represented in the network.

Rationale: A drug rarely acts on a single target in isolation. Network pharmacology helps to visualize the potential downstream effects of target engagement and can predict the overall phenotypic outcome.[16] For instance, if multiple predicted kinase targets converge on the MAPK signaling pathway, this would suggest that the compound may impact cell proliferation and survival.

Part 2: Experimental Validation of Predicted Targets

While in-silico methods are powerful for hypothesis generation, experimental validation is essential to confirm these predictions.[17] The following protocols describe a tiered approach, starting with direct biochemical assays and moving to more complex cellular systems.

Biochemical Assays: Kinase Inhibition Profiling

Based on the prevalence of pyrimidine derivatives as kinase inhibitors, a primary validation step is to screen 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine against a panel of purified kinases.[2][11][18]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

-

Reagents and Materials:

-

Purified recombinant kinases (selected from the in-silico prediction list).

-

Specific peptide substrates for each kinase.

-

ATP.

-

5-(2-(Methylthio)ethoxy)pyrimidin-2-amine dissolved in DMSO.

-

A commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

384-well microplates.

-

-

Procedure:

-

In a 384-well plate, add the kinase, its specific substrate, and ATP to a buffer solution.

-

Add 5-(2-(Methylthio)ethoxy)pyrimidin-2-amine at a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control (0% inhibition) and a potent known inhibitor as a positive control.

-

Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

-

Stop the reaction and measure the remaining ATP or the generated ADP according to the kit manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of the compound.

-

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Data Presentation:

| Predicted Target Kinase | IC50 (µM) |

| Kinase A | 0.05 |

| Kinase B | 1.2 |

| Kinase C | >10 |

| Kinase D | 0.15 |

Rationale: This direct biochemical assay provides quantitative data on the potency and selectivity of the compound against the predicted targets. Low IC50 values for specific kinases provide strong evidence for a direct interaction.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

To confirm that the compound binds to its target inside living cells, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Experimental Protocol: CETSA

-

Cell Culture: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is predicted) to confluence.

-